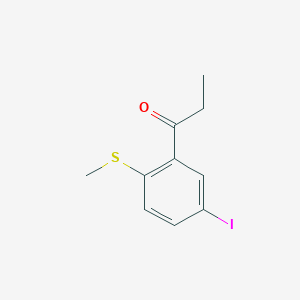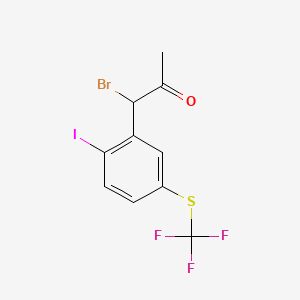
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure, which includes a benzyl group attached to a cyclopentyl ring with an amino group and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale production may also involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate involves its interaction with specific molecular targets. It is known to act as a positive allosteric modulator of certain receptors, enhancing their activity. The compound primarily targets receptors in the central nervous system, leading to potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate: Known for its use as a GABA agonist in treating spasticity.
Benzyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate: Similar structure but with a hydroxymethyl group instead of an amino group.
Uniqueness
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to modulate receptor activity sets it apart from other similar compounds .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |
InChIキー |
ZMHVOVQAUQAVMY-NWDGAFQWSA-N |
異性体SMILES |
C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



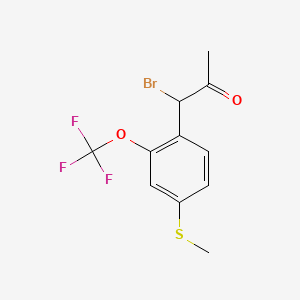
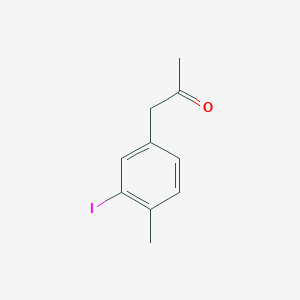
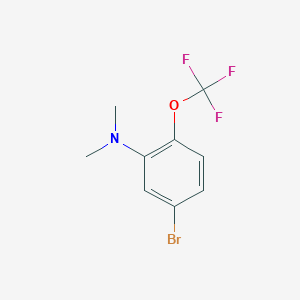




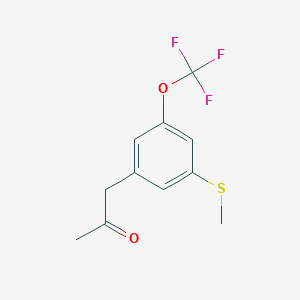
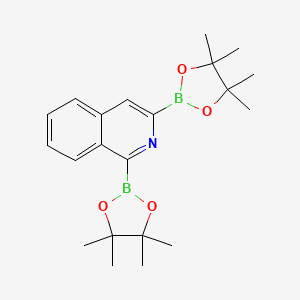
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)

